molecular formula C14H21NO B14319065 2-Tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile CAS No. 112561-33-8

2-Tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile

Cat. No.: B14319065
CAS No.: 112561-33-8
M. Wt: 219.32 g/mol
InChI Key: KXDCKIITIZMZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile: is an organic compound characterized by its unique structure, which includes a tert-butyl group, dimethyl groups, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of a precursor molecule with tert-butyl groups, followed by the introduction of nitrile and dimethyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the necessary temperatures and pressures. The process is optimized to maximize efficiency and minimize waste, often incorporating recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-6-tert-butylphenol: Shares the tert-butyl and dimethyl groups but differs in the presence of a phenol group.

    2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains similar tert-butyl and dimethyl groups with an additional aminomethyl group.

Properties

CAS No.

112561-33-8

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile

InChI

InChI=1S/C14H21NO/c1-13(2,3)11(10-15)8-7-9-12(16)14(4,5)6/h7-9H,1-6H3

InChI Key

KXDCKIITIZMZLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C=CC=C(C#N)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.